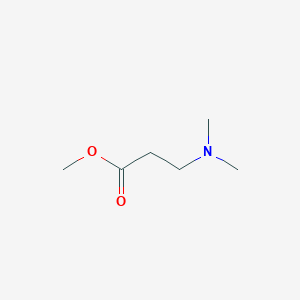

Methyl 3-(dimethylamino)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(dimethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFJOMFYABROHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191855 | |

| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3853-06-3 | |

| Record name | N,N-Dimethyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3853-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(dimethylamino)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(dimethylamino)propanoate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(dimethylamino)propanoate

Abstract

This compound is a versatile bifunctional molecule featuring both a tertiary amine and a methyl ester group. This unique structural arrangement makes it a valuable building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and critical information on its safe handling and storage. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Chemical Identity and Structure

A clear understanding of a compound's identity is the foundation of all subsequent research and application. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number.

-

IUPAC Name : this compound

-

Synonyms : Methyl 3-(dimethylamino)propionate, β-Dimethylaminopropionic acid methyl ester, Methyl N,N-dimethyl-β-alanine methyl ester[1]

The structure consists of a propanoate backbone with a dimethylamino group at the β-carbon position, which dictates its chemical reactivity and physical properties.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar ester group and the basic tertiary amine, combined with a relatively small alkyl chain, defines its characteristics as a colorless liquid under standard conditions.

| Property | Value | Source(s) |

| Physical Form | Colorless Liquid | [1][2] |

| Boiling Point | 152-154 °C (at 760 mmHg) | [2] |

| Density | 0.917 g/mL (at 25 °C) | [2] |

| Refractive Index (n20/D) | 1.418 | [2] |

| Flash Point | 51 °C (124 °F) - Closed Cup | [4] |

| pKa | 8.25 ± 0.28 (Predicted) | [3][4] |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3] |

The boiling point is moderate, consistent with a molecule of its molecular weight capable of dipole-dipole interactions but not hydrogen bonding (as the amine is tertiary). Its density is slightly less than that of water.

Synthesis and Mechanistic Insights

A robust and common method for the preparation of this compound is the aza-Michael addition of dimethylamine to methyl acrylate.[2] This reaction is highly efficient and proceeds under mild conditions.

Reaction Mechanism

The synthesis is a classic example of a conjugate addition reaction. The nucleophilic dimethylamine attacks the electrophilic β-carbon of the α,β-unsaturated ester (methyl acrylate). The reaction proceeds via a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. The absence of acidic protons on the nitrogen of dimethylamine prevents polymerization or side reactions often seen with primary or secondary amines, leading to a clean, high-yielding transformation.

Experimental Synthesis Protocol

Causality: This protocol is designed for high conversion and purity. The reaction is run at a controlled temperature initially to manage the exothermicity of the Michael addition. Bringing the reaction to room temperature ensures it proceeds to completion.

-

Reactor Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add methyl acrylate (1.0 eq). Dilute with a suitable solvent like diethyl ether.

-

Temperature Control : Cool the flask in an ice-water bath to 0 °C. This is critical to control the initial exothermic reaction upon addition of the amine.

-

Reagent Addition : Add a solution of dimethylamine (1.1 eq) in the same solvent to the dropping funnel. Add the amine solution dropwise to the stirred methyl acrylate solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the methyl acrylate starting material.

-

Workup & Purification : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

-

Validation : The identity and purity of the distilled product must be confirmed via spectroscopic analysis as described in Section 4.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization Workflow

To ensure the identity, structure, and purity of a synthesized compound, a multi-faceted spectroscopic approach is non-negotiable. Each technique provides a unique and complementary piece of structural information.

Step-by-Step Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : To elucidate the carbon-hydrogen framework of the molecule.

-

¹H NMR Protocol : Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The expected spectrum should show:

-

A singlet integrating to 6H around δ 2.2-2.3 ppm, corresponding to the two equivalent methyl groups on the nitrogen (-N(CH₃)₂).

-

Two triplets integrating to 2H each, likely around δ 2.4-2.8 ppm, for the two methylene groups (-CH₂CH₂-). The coupling pattern confirms their adjacency.

-

A sharp singlet integrating to 3H around δ 3.6-3.7 ppm for the methyl ester protons (-OCH₃).

-

-

¹³C NMR Protocol : Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This confirms the presence of all 6 unique carbon environments: two for the N-methyl groups, two for the ethyl chain carbons, one for the ester methyl, and one for the carbonyl carbon (typically >170 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Purpose : To identify the key functional groups.

-

Protocol : Acquire a spectrum of the neat liquid sample using a salt plate (NaCl or KBr). The spectrum is expected to show:

-

A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the C=O stretch of a saturated ester.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A C-N stretching band around 1100-1250 cm⁻¹.

-

The absence of a broad O-H or N-H band (above 3200 cm⁻¹) confirms the purity from starting materials or water.

-

-

-

Mass Spectrometry (MS) :

-

Purpose : To confirm the molecular weight and fragmentation pattern.

-

Protocol : Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI). The mass spectrum should show a molecular ion peak (M⁺) at m/z = 131, confirming the molecular weight.

-

Caption: Workflow for the complete spectroscopic validation of the compound's identity.

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant.[3][5] Strict adherence to safety protocols is mandatory.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Flammable Liquid | H226 | Flammable liquid and vapor | [3][5] |

| Skin Irritation | H315 | Causes skin irritation | [3][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][5] |

-

Signal Word : Warning[3]

Handling Protocol

-

Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[2] An emergency eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile).

-

Body Protection : Wear a flame-retardant lab coat.

-

-

Procedural Precautions : Keep away from heat, sparks, and open flames.[3] Use non-sparking tools and take measures to prevent static discharge. Avoid contact with skin, eyes, and clothing.

Storage

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[2][4]

-

Rationale : The compound contains a tertiary amine, which can be susceptible to slow air oxidation over time.[2] While not as reactive as primary or secondary amines, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain purity.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations.

-

Precursor for Enolates : It can be used to generate lithium enolates through reaction with strong bases like lithium diisopropylamide (LDA).[2]

-

Building Block : It is a valuable precursor for creating α-methylene esters, acids, and lactones.[2]

-

Pharmaceutical Synthesis : The N,N-dimethyl-β-alanine scaffold is a component of more complex biologically active molecules, making this compound a useful starting material in drug discovery campaigns.

Conclusion

This compound is a fundamentally important chemical reagent with well-defined physical properties and straightforward synthesis. Its utility is rooted in the dual functionality of its ester and tertiary amine groups. A thorough understanding of its properties, coupled with rigorous adherence to the synthesis, characterization, and safety protocols outlined in this guide, enables researchers to effectively and safely leverage this compound in their scientific endeavors.

References

-

PubChem. (n.d.). Methyl 3-(diethylamino)propanoate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-[(Dimethylamino)methyl]but-3-en-2-yl propanoate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to cis-5-Norbornene-endo-2,3-dicarboxylic acid (CAS 3853-88-1)

A Note on Chemical Identification: The CAS number provided in the topic, 3853-06-3, is not commonly associated with a well-defined chemical structure in major chemical databases. However, extensive research indicates that the closely related CAS number 3853-88-1 corresponds to cis-5-Norbornene-endo-2,3-dicarboxylic acid , a compound of significant interest in polymer and materials science. This guide will focus on the chemical structure and properties of the compound associated with CAS 3853-88-1.

Introduction: A Versatile Building Block in Advanced Material Synthesis

cis-5-Norbornene-endo-2,3-dicarboxylic acid, often referred to as Endic acid or Nadic acid, is a dicarboxylic acid featuring a strained bicyclic alkene structure. This unique molecular architecture, a result of the Diels-Alder cycloaddition, imparts a rigid and defined three-dimensional geometry. This rigidity is a key attribute that is transferred to the polymers and materials synthesized from it, leading to enhanced thermal and mechanical properties.

Primarily utilized as a monomer and a chemical intermediate, this compound is a cornerstone in the production of high-performance polymers such as polyesters and polyimides. Its applications span from the aerospace and electronics industries to the formulation of specialized resins and plasticizers. For drug development professionals, understanding the chemistry of such building blocks is crucial, as the norbornene scaffold can be found in certain biologically active molecules, and its derivatives are explored for novel drug delivery systems.

Chemical Structure and Physicochemical Properties

The structure of cis-5-norbornene-endo-2,3-dicarboxylic acid is characterized by a bicyclo[2.2.1]heptene core with two carboxylic acid groups situated in a cis and endo configuration.

Chemical Structure

Below is a 2D representation of the molecular structure.

Caption: 2D structure of cis-5-Norbornene-endo-2,3-dicarboxylic acid.

The stereochemistry is critical to its reactivity and the properties of its derivatives. The endo configuration, where the carboxylic acid groups are on the same side of the molecule as the carbon-carbon double bond bridge, is the kinetically favored product of its synthesis.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3853-88-1 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 175 °C (decomposes) | |

| Solubility | Sparingly soluble in water | [4] |

| IUPAC Name | (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | [1] |

| SMILES | OC(=O)[C@@H]1[C@H]2C[C@@H]1C(O)=O | |

| InChI Key | NIDNOXCRFUCAKQ-UMRXKNAASA-N | [1] |

Synthesis and Reactivity

The synthesis and reactivity of cis-5-norbornene-endo-2,3-dicarboxylic acid are dictated by its strained bicyclic system and the presence of both alkene and carboxylic acid functional groups.

General Synthesis Pathway

The industrial synthesis of this compound is a two-step process that begins with a classic Diels-Alder reaction.[5]

Caption: General synthesis pathway for cis-5-Norbornene-endo-2,3-dicarboxylic acid.

Step-by-Step Protocol for Synthesis:

-

Diels-Alder Reaction:

-

Freshly cracked cyclopentadiene (dienophile) is reacted with maleic anhydride (diene) in a suitable solvent like ethyl acetate or toluene.[5]

-

The reaction is exothermic and typically proceeds at low to moderate temperatures to favor the formation of the endo isomer.

-

The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, precipitates from the solution and can be isolated by filtration.[5]

-

-

Hydrolysis:

-

The isolated anhydride is then hydrolyzed to the dicarboxylic acid.

-

This is achieved by heating the anhydride in water.[6] The anhydride has low water solubility, so vigorous stirring or breaking up the solid can increase the reaction rate.

-

Upon cooling, the cis-5-norbornene-endo-2,3-dicarboxylic acid crystallizes and can be collected.[6]

-

Key Reactivity Insights

-

Esterification and Amidation: The two carboxylic acid groups can readily undergo esterification with alcohols or amidation with amines to form a wide range of derivatives. This is the basis for its use in polyester and polyamide synthesis.

-

Alkene Reactions: The carbon-carbon double bond can participate in addition reactions such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the molecule.

-

Ring-Opening Metathesis Polymerization (ROMP): The strained nature of the norbornene ring makes it an excellent monomer for ROMP, a powerful polymerization technique that yields polymers with well-defined structures and properties.[7]

-

Thermal Isomerization: Upon heating, the thermodynamically less stable endo isomer can rearrange to the more stable exo isomer.[8] This is an important consideration in high-temperature polymerization processes.

Spectroscopic and Analytical Characterization

Confident identification and quality control of cis-5-norbornene-endo-2,3-dicarboxylic acid rely on standard spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Key Features and Expected Observations |

| ¹H NMR | The proton NMR spectrum is complex due to the rigid bicyclic structure. Key signals include those for the vinyl protons of the double bond, the bridgehead protons, and the protons adjacent to the carboxylic acid groups. The specific chemical shifts and coupling constants can confirm the endo stereochemistry.[9] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the sp² hybridized carbons of the alkene, and the various sp³ hybridized carbons of the bicyclic framework. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl groups. The C=C stretch of the alkene typically appears around 1630-1680 cm⁻¹.[10] |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. |

Analytical Methods

A standard analytical workflow for quality control would involve the following steps.

Caption: A typical analytical workflow for quality control.

Protocol for Purity Assessment by Titration:

-

Accurately weigh a sample of the dicarboxylic acid.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.

-

Titrate the solution with a standardized solution of a strong base, like sodium hydroxide, using a pH indicator (e.g., phenolphthalein).

-

The purity is calculated based on the volume of titrant required to reach the equivalence point.

Applications in Research and Industry

The primary value of cis-5-norbornene-endo-2,3-dicarboxylic acid lies in its role as a monomer for creating polymers with desirable properties.

-

High-Performance Polymers: It is a key component in the synthesis of polyimides and polyesters. The rigid norbornene backbone enhances the thermal stability and mechanical strength of these materials, making them suitable for applications in electronics and aerospace where resistance to high temperatures and harsh conditions is required.[4]

-

Resins and Coatings: Esterification of the dicarboxylic acid can produce resins with excellent adhesive properties and chemical resistance, which are used in coatings and composites.

-

Organic Synthesis: As a difunctional molecule, it serves as a versatile starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.[4]

-

Drug Delivery Research: The biocompatibility and tunable properties of polymers derived from norbornene-based monomers have led to research into their use as drug delivery vehicles.

Safety and Handling

cis-5-Norbornene-endo-2,3-dicarboxylic acid is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[11]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

Conclusion

cis-5-Norbornene-endo-2,3-dicarboxylic acid (CAS 3853-88-1) is a fundamentally important chemical intermediate whose unique, strained bicyclic structure provides a direct pathway to materials with enhanced physical and thermal properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in polymer chemistry, materials science, and organic synthesis. While its direct applications in drug development are not widespread, its role as a versatile scaffold in organic synthesis means it remains a compound of interest for the broader scientific community.

References

-

Royal Society of Chemistry. (n.d.). Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%. Retrieved from [Link]

-

PubChem. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Norbornene-2,3-dicarboxylic acid, cis-endo-. Retrieved from [Link]

-

AWS. (n.d.). SYNTHESIS OF cis-NORBORNENE-5,6,-endo-DICARBOXYLIC ANHYDRIDE. Retrieved from [Link]

-

PubChem. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Ring-opening metathesis polymerization of cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivatives using the grubbs third generation catalyst. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of exo-cis-5-norbornene-2,3-dicarboxylic anhydride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% 100 g. Retrieved from [Link]

-

SpectraBase. (n.d.). endo-5-NORBORNENE-2,3-DICARBOXYLIC ACID, MONOMETHYL ESTER - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

EduBirdie. (n.d.). Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report. Retrieved from [Link]

-

Edusprouts. (2009, November 12). Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene. Retrieved from [Link]

-

SLS. (n.d.). cis-5-Norbornene-endo-2,3-dica. Retrieved from [Link]

-

ScienceDirect. (2024, September 7). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Retrieved from [Link]

Sources

- 1. 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | C9H10O4 | CID 6541030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-5-Norbornene-endo-2,3-dicarboxylic Acid | C9H10O4 | CID 6358721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-5-Norbornene-endo-2,3-dicarboxylic acid [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 6. Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - Edubirdie [edubirdie.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. CIS-5-NORBORNENE-ENDO-2,3-DICARBOXYLIC ACID(3853-88-1) 1H NMR spectrum [chemicalbook.com]

- 10. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.nl [fishersci.nl]

N,N-Dimethyl-β-alanine methyl ester safety data sheet (SDS)

An In-depth Technical Guide to the Safety Data Sheet for N,N-Dimethyl-β-alanine methyl ester

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. N,N-Dimethyl-β-alanine methyl ester, a derivative of the β-amino acid, β-alanine, serves as a key building block in biochemical research and the synthesis of potential pharmaceutical agents.[1] As with any research chemical, a thorough understanding of its potential hazards is not merely a regulatory formality but a cornerstone of responsible science. This guide is designed for the professional researcher and drug development scientist. It moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a deeper, more causal understanding of the safe handling, storage, and emergency management of this compound. Our core principle is one of proactive risk mitigation: this material should be treated as hazardous until comprehensive data proves otherwise.[2]

Chemical and Physical Identity

Correctly identifying a chemical is the first step in any safety protocol. N,N-Dimethyl-β-alanine methyl ester is an organic compound featuring a β-alanine core structure with two methyl groups on the nitrogen atom and a methyl ester group.[1] This structure dictates its physical behavior and reactivity.

It is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1] Its solubility in polar solvents like water and methanol is a key characteristic, stemming from the polarity of its amine and ester functional groups.[1]

| Property | Data | Source(s) |

| Chemical Formula | C₆H₁₃NO₂ | [1][3] |

| Molecular Weight | 131.17 g/mol | [3] |

| CAS Registry Number | 3853-06-3 | [1] |

| Common Synonyms | Methyl 3-(dimethylamino)propanoate, Methyl N,N-dimethyl-β-aminopropionate | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |

| Boiling/Melting Point | Data not consistently available | N/A |

| Flash Point | Data not consistently available; classified as flammable | [4] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Based on available data, N,N-Dimethyl-β-alanine methyl ester is classified with several key hazards that demand stringent control measures.[4] The ester and amine functionalities suggest a potential for irritancy, and its organic nature points towards flammability.

| GHS Classification | Hazard Statement | Pictogram | Source |

| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | 🔥 | [4] |

| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation | ❗ | [4] |

| Serious Eye Damage/Irritation, Cat. 2 | H319: Causes serious eye irritation | ❗ | [4] |

| STOT, Single Exposure, Cat. 3 | H335: May cause respiratory irritation | ❗ | [4] |

The causality behind these classifications is rooted in the molecule's structure. The tertiary amine can act as a base and irritant, while the ester group can be hydrolyzed, potentially forming irritating byproducts. The volatility of a low-molecular-weight organic ester contributes to its flammability and the potential for respiratory irritation.

Toxicological Profile: Navigating Data Gaps

A critical aspect of the safety assessment for N,N-Dimethyl-β-alanine methyl ester is the absence of comprehensive toxicological data in publicly available literature. There are no readily available LD50 (oral, dermal) or LC50 (inhalation) values. This data gap is not an indication of safety; rather, it necessitates a more conservative risk assessment.

Core Principle: In the absence of conclusive toxicological data, the compound must be handled as if it were hazardous.[2] This approach, known as the precautionary principle, is fundamental to laboratory safety. All exposure routes—inhalation, skin contact, eye contact, and ingestion—should be considered potentially harmful.

First-Aid and Emergency Procedures

Rapid and correct first-aid is critical to minimizing harm following an exposure. The following protocols are based on best practices for handling chemical irritants.

Experimental Protocol: First-Aid Measures

-

Inhalation:

-

Skin Contact:

-

Remove all contaminated clothing without delay.

-

Immediately flush the affected skin area with copious amounts of water for at least 15 minutes.[7]

-

Use a mild soap for washing if available.

-

If skin irritation develops or persists, seek medical attention.

-

-

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7]

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Clean the mouth with water and have the person drink plenty of water afterwards.[7]

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Safe Handling, Storage, and Engineering Controls

Preventing exposure is the primary goal. This is achieved through a multi-layered approach known as the Hierarchy of Controls.

Handling Protocols

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to control vapor and aerosol exposure. Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale. Wash hands thoroughly after handling and before breaks.[2]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

The compound may be sensitive to hydrolysis in the presence of strong acids or bases; therefore, store away from incompatible materials such as strong oxidizing agents.[1][7]

-

Given its flammability, it should be stored away from heat and sources of ignition.[9]

Accidental Release and Disposal Measures

Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.

Experimental Protocol: Spill Cleanup

-

Evacuation & Ventilation: Evacuate non-essential personnel from the area. Ensure adequate ventilation.

-

Control Ignition Sources: Eliminate all potential sources of ignition (e.g., open flames, sparks).

-

Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to dike the spill. For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[7]

-

Cleanup: Collect the absorbed material or swept solid into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains.[5]

Stability and Reactivity

-

Reactivity: The compound is not known to be dangerously reactive under normal processing conditions.[7]

-

Chemical Stability: It is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Incompatible products and excess heat.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]

References

-

PubChem. (n.d.). beta-Alanine, N,N-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). N,N-Dimethyl-L-alanine methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 3853-06-3: N,N-Dimethyl-β-alanine methyl ester [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. N,N-Dimethyl-L-alanine methyl ester [webbook.nist.gov]

- 4. beta-Alanine, N,N-dimethyl-, methyl ester | C6H13NO2 | CID 199226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methyl 3-(dimethylamino)propanoate molecular weight and formula

An In-Depth Technical Guide to Methyl 3-(dimethylamino)propanoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, and practical application, ensuring a blend of theoretical understanding and field-proven knowledge.

Core Molecular and Physical Properties

This compound, also known as N,N-Dimethyl-β-alanine methyl ester, is a bifunctional molecule featuring a tertiary amine and a methyl ester. This structure makes it a valuable building block, particularly in reactions requiring a nucleophilic amine or modifications at the ester group.

Molecular Identifiers

A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 3853-06-3 | [1] |

| Linear Formula | (CH₃)₂NCH₂CH₂CO₂CH₃ | N/A |

| InChI Key | VSFJOMFYABROHQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification procedures. This compound is a clear, colorless liquid under standard conditions.

| Property | Value | Source |

| Appearance | Colorless Liquid | N/A |

| Boiling Point | 152-154 °C (lit.) | N/A |

| Density | 0.917 g/mL at 25 °C (lit.) | N/A |

| Refractive Index | n20/D 1.418 (lit.) | N/A |

| Flash Point | 51 °C (124 °F) - closed cup | N/A |

Synthesis Pathway and Mechanistic Insight

The most direct and industrially scalable synthesis of this compound is the aza-Michael addition of dimethylamine to methyl acrylate.[2] This reaction is highly efficient and proceeds by the nucleophilic attack of the amine on the electron-deficient β-carbon of the acrylate.

Causality of Experimental Design: The choice of a Michael addition is based on its high atom economy, typically requiring no catalyst, and proceeding readily under mild conditions. The reaction is driven by the formation of a stable carbon-nitrogen bond.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile precursor. Its structure is readily incorporated into more complex molecular scaffolds, making it a valuable asset in medicinal chemistry and materials science.

Precursor for Non-Proteinogenic Amino Acids

In drug design, modifying peptide backbones with non-natural amino acids like β-amino acids can dramatically improve metabolic stability and pharmacokinetic profiles. This compound serves as a key building block for N-methylated-β-alanine derivatives, which are integral to peptidomimetic drugs.[3]

Enolate Formation and C-C Bond Formation

The protons alpha to the ester carbonyl are acidic (pKa ~25) and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate.[4][5] This enolate is a powerful carbon nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of complex molecule synthesis.

Trustworthiness of the Protocol: Using a strong, sterically hindered base like LDA ensures rapid and complete deprotonation at low temperatures (-78 °C).[5] This is a self-validating system because these conditions kinetically favor the desired enolate formation, preventing side reactions like self-condensation or nucleophilic attack on the ester by the base itself.[4]

Application Pathway Diagram

Caption: Key synthetic pathways starting from this compound.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific laboratory conditions and safety protocols.

Protocol: Synthesis of this compound

This protocol is adapted from established Michael addition procedures.[6]

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Charge Reactant: Add methyl acrylate (43.05 g, 0.5 mol) to the flask.

-

Nucleophile Addition: Slowly add a 40% aqueous solution of dimethylamine (67.5 g, 0.6 mol) dropwise via the dropping funnel. Causality: The addition must be slow to control the exothermic reaction and maintain the internal temperature below 20 °C, preventing polymerization of the acrylate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash with saturated sodium chloride solution (2 x 50 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and purify the crude product by vacuum distillation to yield the pure ester.

Protocol: Formation and Trapping of the Lithium Enolate

This protocol outlines a general procedure for enolate formation and subsequent alkylation.[4][5]

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.54 mL, 11 mmol) to an oven-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) to the solution. Stir for 30 minutes at -78 °C to form LDA.

-

Enolate Formation: Add a solution of this compound (1.31 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate is now complete.

-

Electrophile Addition: Add a solution of an electrophile (e.g., benzyl bromide, 1.71 g, 10 mmol) in anhydrous THF (5 mL) dropwise.

-

Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Extract the product with ethyl acetate (3 x 30 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure for further purification (e.g., column chromatography).

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Description |

| Flammable Liquids | H226 | Warning | Flammable liquid and vapor |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Data sourced from supplier safety data sheets.

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an area designated for flammable liquids. The compound can undergo slow oxidation in air, so storage under an inert atmosphere is recommended for long-term purity.

Conclusion

This compound is a foundational building block whose simple structure belies its significant utility in advanced chemical synthesis. Its straightforward preparation via Michael addition and its capacity to form reactive intermediates like lithium enolates make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable scientists and developers to fully leverage its potential in creating novel and impactful molecules.

References

-

PubChem. beta-Alanine, N,N-dimethyl-, methyl ester. [Link]

-

Chem LibreTexts. 19.8: Using LDA to Form an Enolate Ion. [Link]

-

Making Molecules. Lithium enolates & enolate equivalents. [Link]

-

Wikipedia. Methyl acrylate. [Link]

-

Rojas-Linares, et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. SN Applied Sciences. [Link]

-

ChemTube3D. Lithium enolates in aldol reactions. [Link]

Sources

- 1. beta-Alanine, N,N-dimethyl-, methyl ester | C6H13NO2 | CID 199226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 6. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

Solubility Profile of Methyl 3-(dimethylamino)propanoate in Organic Solvents: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(dimethylamino)propanoate is a versatile bifunctional molecule, incorporating both a tertiary amine and an ester group. This unique structure makes it a valuable building block in organic synthesis and a relevant scaffold in medicinal chemistry.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application, from reaction engineering and process scale-up to purification and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers predictive insights into its behavior in common organic solvents, and details a robust experimental protocol for precise quantitative determination.

Introduction: The Physicochemical Landscape of this compound

This compound, with a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol , is a colorless liquid at room temperature.[3] Its structure is key to its solubility behavior.

-

Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor via its two oxygen atoms.[4]

-

Tertiary Amine Group (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes this group a proton acceptor (a base) and a hydrogen bond acceptor. Unlike primary or secondary amines, it cannot act as a hydrogen bond donor.[5]

-

Propyl Backbone (-CH₂CH₂CH₂-): This hydrocarbon portion of the molecule is nonpolar.

The interplay between the polar, hydrogen-bond accepting functional groups and the nonpolar hydrocarbon backbone dictates the molecule's affinity for different types of solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | |

| Boiling Point | 152-154 °C (lit.) | [1] |

| Density | 0.917 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.418 (lit.) | [1] |

| pKa (Predicted) | 8.25 ± 0.28 | [6] |

Theoretical Framework: Predicting Solubility through Intermolecular Forces

The fundamental principle "like dissolves like" governs solubility.[7] This means substances with similar intermolecular forces are likely to be miscible. The solubility of this compound is a function of the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions.

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can donate hydrogen bonds. Strong solute-solvent interactions are expected. The oxygen atoms of the ester and the nitrogen of the amine can act as hydrogen bond acceptors for the solvent's hydroxyl protons.[8] Therefore, high solubility is predicted in short-chain alcohols. While it can accept hydrogen bonds from water, the nonpolar hydrocarbon backbone will limit its miscibility in water.[9]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipoles but do not donate hydrogen bonds. The primary interactions will be dipole-dipole forces between the solvent and the polar ester and amine groups of the solute.[4] Good solubility is expected in these solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The polar functional groups of this compound have weak affinity for these solvents. While the molecule's hydrocarbon backbone can interact with nonpolar solvents, this is unlikely to overcome the strong dipole-dipole interactions between solute molecules. Consequently, low solubility is predicted in highly nonpolar solvents like hexane.[7]

Experimental Determination of Solubility: A Self-Validating Protocol

Since empirical data is not widely published, a reliable experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[10][11]

Principle

A surplus of the solute is mixed with the solvent in a sealed container and agitated at a constant, controlled temperature for a sufficient duration to reach thermodynamic equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is quantified using a suitable analytical technique.

Materials and Reagents

-

Solute: this compound (≥99% purity)

-

Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, Isopropanol, Ethanol, Methanol, Water).

-

Equipment:

-

Thermostatic orbital shaker or water bath.

-

Calibrated thermometer.

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL).

-

Analytical balance (±0.1 mg).

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent).

-

Volumetric flasks and pipettes.

-

Analytical instrument (e.g., Gas Chromatograph with FID (GC-FID), High-Performance Liquid Chromatograph with UV/MS detector (HPLC), or Nuclear Magnetic Resonance Spectrometer (NMR)).

-

Step-by-Step Experimental Workflow

-

Preparation:

-

Set the thermostatic shaker to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow it to equilibrate.

-

For each solvent, add a known volume (e.g., 2.00 mL) to three separate vials. This ensures triplicate data points for statistical validation.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial. "Excess" is critical; a visible amount of undissolved liquid phase should remain at equilibrium. Start by adding approximately 0.5 mL.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatic shaker.

-

Agitate the vials at a constant speed. The time required to reach equilibrium can vary. A 24-hour period is typically sufficient, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements are statistically identical.

-

-

Sample Separation and Preparation:

-

Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed inside the thermostatic unit for at least 2 hours to allow the two phases to separate completely.

-

Carefully withdraw a sample from the upper, clear saturated solution phase using a syringe. Crucially, do not disturb the lower, undissolved solute phase.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step removes any microscopic, undissolved droplets, which is a common source of error.[11]

-

Record the mass of the transferred saturated solution.

-

Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Record the final volume accurately.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).

-

Prepare a calibration curve using at least five standards of known concentration to ensure linearity and accuracy.

-

Calculate the concentration of this compound in the saturated solution based on the calibration curve, accounting for the dilution factor.

-

-

Data Expression:

-

Express solubility in standard units, such as g/100 mL, mg/mL, or mole fraction.

-

Applications in Research and Drug Development

A quantitative understanding of solubility is not merely academic; it is a cornerstone of practical chemistry and pharmaceutical science.

-

Reaction Chemistry: Solvent selection is critical for optimizing reaction rates and yields. A solvent in which reactants are highly soluble can facilitate faster kinetics.

-

Purification: Techniques like crystallization and chromatography rely on solubility differentials. Knowing the solubility in various solvents allows for the design of efficient purification protocols.

-

Drug Formulation: For drug development professionals, solubility is a key determinant of a drug's bioavailability. The dimethylamino group is a common pharmacophore in FDA-approved drugs.[12] Understanding the solubility of scaffolds like this compound in pharmaceutically acceptable solvents is crucial for developing liquid formulations.[13]

Conclusion

While specific, published solubility data for this compound is scarce, a robust prediction of its behavior can be made based on the principles of intermolecular forces. Its bifunctional nature—containing both a polar ester and a tertiary amine—suggests good solubility in polar aprotic and protic organic solvents, with limited solubility in nonpolar media. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method for its quantitative determination. This foundational knowledge is indispensable for researchers and developers seeking to leverage the full potential of this versatile chemical building block.

References

-

MedChemExpress. Methyl 3-(methylamino)propanoate-SDS.

-

ChemicalBook. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3.

-

Sigma-Aldrich. Methyl 3-(dimethylamino)propionate 99% 3853-06-3.

-

CymitQuimica. METHYL 3-(DIMETHYLAMINO)PROPIONATE.

-

PubChem - NIH. Methyl 3-(diethylamino)propanoate | C8H17NO2 | CID 219165.

-

Tokyo Chemical Industry. SAFETY DATA SHEET - Methyl 3-(Diethylamino)propionate.

-

Smolecule. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6.

-

PubChem - NIH. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198.

-

SlideShare. solubility experimental methods.pptx.

-

Chemistry LibreTexts. Intermolecular Forces.

-

YouTube - Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?.

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

UDL Instruments. Experiment: Solubility of Organic & Inorganic Compounds.

-

Faculty Websites. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Chemistry LibreTexts. Properties of Esters.

-

Solubility of Things. Esters: Structure, Properties, and Reactions.

-

Chemguide. an introduction to esters.

-

Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry.

-

PubMed. [Application of methyl in drug design].

-

precisionFDA. METHYL 3-(DIETHYLAMINO)PROPANOATE.

-

Chemdad. METHYL 3-(DIMETHYLAMINO)PROPIONATE Three Chongqing Chemdad Co. ,Ltd.

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

-

ResearchGate. All the solubility data for methyl propanoate (1) in water (2).

Sources

- 1. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]

- 2. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]

- 3. METHYL 3-(DIMETHYLAMINO)PROPIONATE | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. METHYL 3-(DIMETHYLAMINO)PROPIONATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chem.ws [chem.ws]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(dimethylamino)propanoate

Introduction

Methyl 3-(dimethylamino)propanoate, with the chemical formula C₆H₁₃NO₂ and CAS number 3853-06-3, is a molecule of interest in various chemical and pharmaceutical research domains.[1][2] Its structure, featuring both a tertiary amine and a methyl ester functional group, makes it a versatile building block in organic synthesis. Accurate and comprehensive characterization of this compound is paramount for its effective use, and this is primarily achieved through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural information each technique reveals. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a propanoate backbone with a dimethylamino group at the 3-position and a methyl ester at the 1-position.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons.

Predicted ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~ 3.67 | Singlet | 3H | -COOCH₃ |

| b | ~ 2.65 | Triplet | 2H | -NCH₂CH₂- |

| c | ~ 2.45 | Triplet | 2H | -CH₂COO- |

| d | ~ 2.23 | Singlet | 6H | -N(CH₃)₂ |

Interpretation:

-

Signal (a) at ~3.67 ppm: This singlet corresponds to the three protons of the methyl ester group. It is a singlet because there are no adjacent protons.

-

Signal (d) at ~2.23 ppm: This singlet is assigned to the six equivalent protons of the two methyl groups attached to the nitrogen atom. It appears as a singlet due to the absence of neighboring protons.

-

Signals (b) and (c) at ~2.65 and ~2.45 ppm: These two triplets represent the two methylene (-CH₂-) groups in the ethyl chain connecting the nitrogen and the carbonyl group. Each methylene group has two neighboring protons on the adjacent methylene group, resulting in a triplet multiplicity according to the n+1 rule. The methylene group closer to the nitrogen (b) is expected to be slightly more downfield than the one adjacent to the carbonyl group (c).

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~ 172.5 | C=O (ester carbonyl) |

| 2 | ~ 55.0 | -NCH₂- |

| 3 | ~ 51.5 | -OCH₃ |

| 4 | ~ 45.0 | -N(CH₃)₂ |

| 5 | ~ 32.0 | -CH₂COO- |

Interpretation:

-

Signal (1) at ~172.5 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional group.[3][4]

-

Signal (3) at ~51.5 ppm: This signal is attributed to the methyl carbon of the ester group.

-

Signal (2) at ~55.0 ppm: This corresponds to the methylene carbon attached to the nitrogen atom.

-

Signal (4) at ~45.0 ppm: This signal represents the two equivalent methyl carbons attached to the nitrogen.

-

Signal (5) at ~32.0 ppm: This upfield methylene carbon is adjacent to the carbonyl group.

Part 2: Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| ~ 2950-2800 | Strong | C-H stretch | Aliphatic |

| ~ 1740 | Strong | C=O stretch | Ester |

| ~ 1250-1150 | Strong | C-O stretch | Ester |

| ~ 1100-1000 | Medium | C-N stretch | Tertiary Amine |

Interpretation:

-

~ 2950-2800 cm⁻¹: The strong absorptions in this region are due to the stretching vibrations of the various sp³ C-H bonds in the methyl and methylene groups.

-

~ 1740 cm⁻¹: A very strong and sharp absorption band around this wavenumber is highly characteristic of the C=O stretching vibration of a saturated ester.[5][6]

-

~ 1250-1150 cm⁻¹: A strong absorption in this region is indicative of the C-O single bond stretching of the ester group.

-

~ 1100-1000 cm⁻¹: A medium intensity absorption in this area is expected for the C-N stretching vibration of the tertiary amine.

Part 3: Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 131.09 (corresponding to the molecular formula C₆H₁₃NO₂). The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.

-

Major Fragment Ions (Predicted):

-

m/z = 58: This is often the base peak and corresponds to the [CH₂=N(CH₃)₂]⁺ ion, formed by alpha-cleavage, a characteristic fragmentation for amines.

-

m/z = 116: Loss of a methyl group (-CH₃, 15 Da) from the molecular ion.

-

m/z = 102: Loss of an ethyl group (-CH₂CH₃, 29 Da) is less likely but possible.

-

m/z = 74: This fragment, [CH₂CH₂COOCH₃]⁺, could arise from cleavage of the C-N bond.

-

m/z = 59: Corresponding to the [COOCH₃]⁺ fragment.

-

Fragmentation Pathway Diagram:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this compound. The predicted data and interpretations serve as a valuable reference, enabling scientists to efficiently analyze their experimental results and integrate this versatile molecule into their research and development workflows.

References

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. [Link]

Sources

- 1. 3-(二甲氨基)丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(ジメチルアミノ)プロピオン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Vacuum Distillation of Methyl 3-(dimethylamino)propanoate: Principles and Practices

Executive Summary: This guide provides a comprehensive technical overview of the principles and practices for determining the boiling point of Methyl 3-(dimethylamino)propanoate under vacuum. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of vacuum distillation, presents known and estimated boiling point data, and offers a detailed, field-proven experimental protocol. The significance of this purification technique in the context of pharmaceutical development, where compound integrity and purity are paramount, is also explored. By explaining the causality behind experimental choices, this guide serves as a practical resource for the safe and efficient purification of high-boiling point, potentially sensitive compounds.

Introduction: The Purification Challenge of this compound

This compound, with the chemical formula (CH₃)₂NCH₂CH₂CO₂CH₃, is a valuable intermediate in organic synthesis.[1] Its structure, featuring both a tertiary amine and a methyl ester, makes it a versatile building block. However, its physical properties present a distinct challenge for purification.

The compound has a reported atmospheric boiling point in the range of 152-154 °C.[1][2][3][4] Distillation at this temperature requires significant energy input and, more critically, poses a risk of thermal decomposition. Many complex organic molecules, especially those containing functional groups like amines, can undergo degradation, side-reactions, or polymerization at elevated temperatures, leading to reduced yield and impure final products.[5][6]

Vacuum distillation emerges as the essential technique to circumvent this issue. By reducing the ambient pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a much safer and more controlled temperature.[5][7] This guide will provide the foundational knowledge and practical steps to effectively apply this technique.

The Theoretical Foundation of Vacuum Distillation

The efficacy of vacuum distillation is rooted in the fundamental relationship between a liquid's vapor pressure and its boiling point. A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[7][8] In an open vessel at sea level, this surrounding pressure is atmospheric pressure (~760 mmHg). By connecting the distillation apparatus to a vacuum source, we artificially lower this environmental pressure.[6] Consequently, the liquid requires less thermal energy for its vapor pressure to match the new, lower ambient pressure, and it boils at a lower temperature.[7][9]

This pressure-temperature relationship is quantitatively described by the Clausius-Clapeyron equation .[10][11] A common integrated form of this equation relates the vapor pressures (P₁ and P₂) at two different temperatures (T₁ and T₂):

ln(P₁/P₂) = -ΔHvap/R × (1/T₁ − 1/T₂)[12]

Where:

-

ΔHvap is the molar enthalpy of vaporization of the substance.

-

R is the ideal gas constant (8.314 J/(K·mol)).

While direct calculation is possible, chemists frequently use a graphical tool called a pressure-temperature nomograph for rapid estimation.[13][14] A nomograph allows a user to determine the approximate boiling point at a reduced pressure by drawing a straight line from the known atmospheric boiling point to the target vacuum pressure.[13]

Boiling Point Data for this compound

Compiling reliable physical data is the first step in planning any purification. The table below summarizes the known literature values for the boiling point of this compound and provides estimated boiling points at other common vacuum levels, derived from nomograph principles.

| Pressure | Temperature (°C) | Data Source |

| 760 mmHg (Atmospheric) | 152 - 154 | Literature Value[2][3][4] |

| 28 mmHg | 92 - 96 | Literature Value[2] |

| 10 mmHg | ~73 | Estimated |

| 5 mmHg | ~61 | Estimated |

| 1 mmHg | ~38 | Estimated |

Note: Estimated values are derived for practical guidance and should be confirmed experimentally.

Experimental Protocol for Vacuum Distillation

This section details a robust, self-validating protocol for the purification of this compound. The causality behind each step is explained to ensure both safety and success.

Objective: To purify a sample of this compound via vacuum distillation and determine its boiling point at a specific reduced pressure.

Core Principle of Trustworthiness: A successful vacuum distillation is marked by a stable, steady distillation rate at a constant temperature and pressure. Fluctuations in either parameter indicate a problem with the setup (e.g., a leak) or the presence of multiple components, invalidating the boiling point measurement.

Apparatus and Materials

-

Glassware: Round-bottom flask, Claisen adapter, short-path distillation head with condenser and vacuum connection, receiving flask, thermometer and adapter. Crucial Safety Note: All glassware must be meticulously inspected for cracks or star fractures, as these can lead to catastrophic implosion under vacuum.[6]

-

Equipment: Heating mantle with a variable controller (Variac), magnetic stir plate, vacuum pump (or water aspirator), vacuum tubing, pressure gauge (manometer or digital gauge), and lab jack.

-

Reagents & Consumables: Crude this compound, magnetic stir bar, vacuum grease, boiling chips (for atmospheric distillation only, do not use for vacuum [15]), and Keck clips.

Experimental Workflow Diagram

Caption: Diagram 1: Vacuum Distillation Apparatus Setup.

Step-by-Step Methodology

-

Apparatus Assembly:

-

Place the heating mantle and stir plate on a lab jack. Secure the round-bottom flask in the mantle with a clamp.

-

Add a magnetic stir bar and the crude this compound to the flask (fill to no more than two-thirds full).

-

Lightly apply vacuum grease to the male joints of the Claisen adapter and distillation head.[15] Assemble the Claisen adapter, distillation head, and receiving flask. Using a Claisen adapter is critical as it provides a secondary neck, preventing violent boiling or "bumping" from contaminating the distillate.[15]

-

Insert the thermometer, ensuring the top of the bulb is level with the bottom of the condenser side arm. This positioning is vital for accurately measuring the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

-

Secure all joints with Keck clips. Connect the condenser to a cold water source (water in at the bottom, out at the top).

-

Connect the vacuum port of the distillation head to the pressure gauge and then to the vacuum pump using thick-walled tubing.

-

-

Establishing the Vacuum:

-